2-Cyano-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

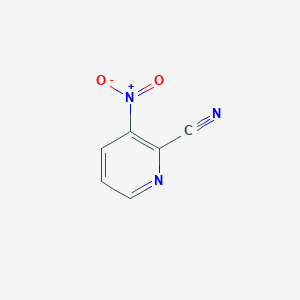

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXPGXMJZQJQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340926 | |

| Record name | 2-Cyano-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51315-07-2 | |

| Record name | 2-Cyano-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Cyano-3-nitropyridine chemical properties and structure

An In-depth Technical Guide to 2-Cyano-3-nitropyridine: Properties, Reactivity, and Applications

Introduction

This compound, also known by its IUPAC name 3-nitropyridine-2-carbonitrile, is a highly functionalized heterocyclic compound of significant interest in synthetic organic chemistry.[1][2] Its unique electronic properties, stemming from the presence of two powerful electron-withdrawing groups—a cyano (-CN) and a nitro (-NO₂) group—on the pyridine ring, render it a versatile building block for the synthesis of a wide array of more complex molecules.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, synthesis, and key applications of this compound, with a focus on its utility for researchers in drug development and materials science.

Molecular Structure and Spectroscopic Profile

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for reliable research. The universally recognized identifiers for this compound are detailed below.

| Identifier | Value |

| IUPAC Name | 3-nitropyridine-2-carbonitrile[2] |

| Synonyms | 3-Nitropicolinonitrile, 3-Nitro-2-pyridinecarbonitrile[1][2] |

| CAS Number | 51315-07-2[1][2][4][5] |

| Molecular Formula | C₆H₃N₃O₂[1][2][5] |

| Molecular Weight | 149.11 g/mol [1][2][3][5] |

| PubChem CID | 568586[1][2] |

| InChIKey | OLXPGXMJZQJQHT-UHFFFAOYSA-N[6] |

Chemical Structure

The structure of this compound consists of a pyridine ring substituted at the C2 and C3 positions. The strong electron-withdrawing nature of both the cyano and nitro groups significantly decreases the electron density of the pyridine ring, making it highly electrophilic.[3] This electronic feature is the primary driver of its characteristic reactivity.

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of this compound. Key spectral data are summarized below.

| Technique | Observed Peaks / Data |

| ¹³C NMR | Spectra available, confirming the carbon framework.[2][6] |

| Mass Spec (GC-MS) | Molecular Ion Peak (M⁺) at m/z = 149.[2] |

| Infrared (IR) | Characteristic absorption bands for C≡N (cyano) and NO₂ (nitro) groups are expected around 2200-2250 cm⁻¹ and 1500-1550 cm⁻¹ / 1300-1350 cm⁻¹ respectively.[7][8] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application.

| Property | Value / Description | Source |

| Appearance | Yellow to brown solid. | [1][3] |

| Melting Point | 146 - 148 °C | [3] |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane and ethanol. | [3] |

| Stability | Stable under normal storage conditions. | [3] |

| Storage Conditions | Store in a cool, dry, well-ventilated area at 0-8°C. Keep container tightly closed. | [1][9] |

Synthesis and Reactivity

Synthetic Protocol: Cyanation of 2-Bromo-3-nitropyridine

A common and effective method for synthesizing this compound is through the nucleophilic substitution of a halogenated precursor, such as 2-Bromo-3-nitropyridine, with a cyanide source.[4][10] The copper(I) cyanide-mediated reaction is a well-established procedure.

Experimental Protocol:

-

Reactant Charging: In a 50 mL round-bottom flask, combine 2-Bromo-3-nitropyridine (0.500 g, 2.46 mmol) and copper(I) cyanide (0.450 g, 5.02 mmol).[4][10]

-

Heating: Place the flask in an oil bath and heat slowly. The reaction mixture will begin to turn black as the temperature approaches 150 °C (approximately 2 hours).[4][10]

-

Work-up: After the reaction is complete, cool the flask to room temperature. Add hot acetone (100 mL) to the solid reaction mass and stir.[4][10]

-

Isolation: Filter the resulting mixture to remove insoluble copper salts. Evaporate the filtrate to dryness to obtain the crude product as a dark brown solid.[4][10]

-

Purification: Purify the crude solid using column chromatography on silica gel, eluting with 100% dichloromethane. This yields this compound as a white to yellow powder (typical yield: ~68%).[4][10]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution

The defining characteristic of this compound is the pronounced electrophilicity of its aromatic ring. The synergistic electron-withdrawing effects of the ortho-cyano and nitro groups make the pyridine ring highly susceptible to attack by nucleophiles.[3]

-

Activation for SₙAr: The nitro group, in particular, strongly activates the ring for Nucleophilic Aromatic Substitution (SₙAr) reactions.[11] This makes the compound an excellent substrate for introducing a variety of functional groups.

-

Regioselectivity: Nucleophilic attack can lead to the displacement of either the nitro group or other substituents on the ring. Studies on related 3-nitropyridine systems show that the nitro group can act as a competent leaving group, especially with sulfur-based nucleophiles.[11] The outcome is often dependent on the nature of the nucleophile and the reaction conditions. For instance, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, nitrogen and oxygen nucleophiles tend to substitute the cyano group, while sulfur nucleophiles displace the nitro group.[12]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to 2-cyano-3-aminopyridine derivatives. These amino compounds are valuable intermediates for constructing fused heterocyclic systems or for further functionalization, such as in the synthesis of amides and ureas.[12]

Caption: Generalized SₙAr mechanism on this compound.

Applications in Research and Development

The unique reactivity of this compound makes it a valuable intermediate in several high-value chemical industries.[1]

-

Pharmaceutical Synthesis: It is a key building block for creating biologically active molecules.[1] Its derivatives are explored in the development of novel therapeutics, including anti-inflammatory and anti-cancer drugs.[1] The 2-amino-3-cyanopyridine scaffold, readily accessible from this compound, is a known pharmacophore with applications as enzyme inhibitors and has been investigated for anticancer activity.[13][14][15]

-

Agrochemicals: The compound serves as an intermediate in the synthesis of modern pesticides and herbicides, contributing to crop protection and agricultural productivity.[1][16]

-

Materials Science: There is growing interest in using this compound for the development of advanced materials.[1] Its electronic properties and ability to be incorporated into larger structures make it a candidate for creating novel polymers, coatings, and electronic materials with tailored characteristics.[1]

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols must be followed when handling this compound. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general guidance for related cyanopyridine and nitropyridine compounds provides a strong basis for safe handling.[9][17][18][19]

-

Hazard Identification: Based on analogous compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][17] It may also be harmful if swallowed.[9][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[9][17]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[9][17] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling and prevent contact with skin and eyes.[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[1][9]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[17]

-

Skin: Wash with plenty of soap and water. Remove contaminated clothing.[17]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[17]

-

Ingestion: If swallowed, call a poison center or doctor.[18]

-

References

- Chem-Impex. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568586, this compound.

- ChemicalBook. (n.d.). This compound | 51315-07-2.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 51315-07-2.

- ResearchGate. (n.d.). Some Nucleophilic Substitutions in 2-Cyano-3-nitroimidazo[1,2-a]pyridine | Request PDF.

- AK Scientific, Inc. (n.d.). 2-Amino-5-cyano-3-nitropyridine Safety Data Sheet.

- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.

- ChemicalBook. (n.d.). This compound(51315-07-2) Information.

- IndiaMART. (n.d.). 2-Cyano -5-Bromo -3-NitroPyridine (573675-25-9).

- SpectraBase. (n.d.). This compound.

- Murugan, R. (2005).

- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- Thermo Fisher Scientific. (2025). 3-Cyanopyridine Safety Data Sheet.

- Thermo Fisher Scientific. (2025). 3-Cyanopyridine Safety Data Sheet (ALFAAA14850).

- ECHEMI. (n.d.). This compound SDS, 51315-07-2 Safety Data Sheets.

- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.

- Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.

- ResearchGate. (n.d.). Biodynamic activities of different derivatives of 3-cyano-2-pyridone.

- National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.

- Liao, S., Shang, S., Shen, M., & Rao, X. (n.d.). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines.

- National Institutes of Health. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.

- MDPI. (n.d.). Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds.

- ChemicalBook. (n.d.). This compound Chemical Properties,Usage,Production.

- PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H3N3O2 | CID 568586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & SDS [pipzine-chem.com]

- 4. This compound | 51315-07-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. This compound | 51315-07-2 [amp.chemicalbook.com]

- 11. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. indiamart.com [indiamart.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Cyano-3-nitropyridine (CAS 51315-07-2)

Abstract: This document provides a comprehensive technical overview of 2-Cyano-3-nitropyridine, a pivotal heterocyclic building block in modern organic synthesis. We will explore its fundamental physicochemical properties, delve into validated synthesis protocols, analyze its distinct reactivity profile governed by its electron-deficient nature, and survey its applications in the development of novel therapeutic agents and advanced materials. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile intermediate.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in synthetic chemistry.[1] The strategic placement of a cyano (-C≡N) and a nitro (-NO₂) group on the pyridine ring imparts a unique and powerful reactivity profile. These two strong electron-withdrawing groups render the heterocyclic core highly electron-deficient, which fundamentally dictates its chemical behavior.[2][3] This electronic property is the cornerstone of its utility, primarily activating the pyridine ring for nucleophilic substitution reactions, which are crucial for constructing complex molecular architectures.[2] Consequently, this compound serves as a valuable precursor in the synthesis of a wide array of biologically active molecules for the pharmaceutical and agrochemical industries, as well as in the field of materials science.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 51315-07-2 | [1][4] |

| Molecular Formula | C₆H₃N₃O₂ | [1][4] |

| Molecular Weight | 149.11 g/mol | [1][4] |

| Appearance | Brown to yellow solid | [1] |

| Purity | ≥ 95-96% | [1][5] |

| Solubility | Soluble in organic solvents like ethanol and acetone; poorly soluble in water. | [3] |

| Storage | Store at 0-8°C in a cool, dry place, in a tightly-closed container. | [1][6] |

Spectroscopic Data for Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra should be run for each batch, the following table outlines the expected characteristic signals based on its structure and data from analogous compounds.[7][8][9]

| Spectroscopy | Characteristic Feature | Expected Signal |

| IR Spectroscopy | Cyano group (C≡N) stretch | Strong absorption around 2200-2240 cm⁻¹ |

| Nitro group (N-O) asymmetric stretch | Strong absorption around 1520-1560 cm⁻¹ | |

| Nitro group (N-O) symmetric stretch | Strong absorption around 1340-1380 cm⁻¹ | |

| ¹³C NMR | Cyano carbon (-C≡N) | Signal in the range of 115-120 ppm |

| Pyridine ring carbons | Signals typically >120 ppm, shifted downfield due to electron-withdrawing groups | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z = 149.02 |

Synthesis Protocols and Methodologies

The synthesis of this compound is most reliably achieved through the nucleophilic substitution of a suitable halogenated precursor. The Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a copper(I) cyanide reagent, is a well-established and effective method.[10]

Recommended Synthesis: Cyanation of 2-Bromo-3-nitropyridine

This protocol is adapted from established literature procedures and offers a direct and high-yielding route to the target compound.[11] The causality behind this choice rests on the high reactivity of the C2-position in 3-nitropyridine towards nucleophilic attack and the efficacy of CuCN as a cyanation agent for aryl halides.

Caption: Synthesis workflow for this compound via cyanation.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Bromo-3-nitropyridine (e.g., 2.46 mmol, 1.0 eq) and copper(I) cyanide (e.g., 5.02 mmol, ~2.0 eq).[11] Rationale: Using a slight excess of CuCN ensures the complete conversion of the starting bromide.

-

Heating: Place the flask in an oil bath and slowly heat the mixture. The reaction progress is often visually monitored; the mass may begin to turn black as the temperature approaches 150°C. Maintain this temperature for approximately 2 hours.[11]

-

Workup: After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature.

-

Extraction: Add hot acetone (~100 mL) to the reaction mass and stir to dissolve the product.[11]

-

Filtration: Filter the resulting mixture to remove insoluble copper salts and other inorganic byproducts.

-

Purification: Evaporate the solvent from the mother liquor under reduced pressure to yield the crude product as a dark solid. Purify this solid using column chromatography on silica gel, eluting with 100% dichloromethane to afford pure this compound as a white or yellow powder.[11] A reported yield for this procedure is 68%.

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the powerful electron-withdrawing nature of its substituents, which activates the pyridine ring for specific transformations.

Caption: Key reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is nucleophilic aromatic substitution. The electron density of the pyridine ring is significantly lowered, making it susceptible to attack by nucleophiles. Attack typically occurs at positions ortho or para to the powerful nitro group (C4 and C6 positions), leading to the displacement of a suitable leaving group if one were present at those positions. This reactivity is fundamental to its role as a building block for more complex heterocyclic systems.[2]

Reduction of the Nitro Group

A critically important transformation is the selective reduction of the nitro group to an amine (-NH₂).[2] This reaction is a gateway to a vast array of derivatives. The resulting 3-amino-2-cyanopyridine scaffold is a key intermediate for synthesizing fused ring systems, such as imidazo[4,5-b]pyridines, which are prevalent in medicinal chemistry.[12] Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., stannous chloride, SnCl₂), are typically effective.[13]

Applications in Research and Drug Development

The synthetic versatility of this compound makes it a valuable starting material across several scientific domains.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of diverse pharmaceutical agents.[1] Its derivatives are explored for anti-inflammatory, anti-cancer, and anti-viral (specifically anti-AIDS) applications.[1][12][13] The broader 2-amino-3-cyanopyridine scaffold, readily accessible from this compound, is recognized as a bioactive motif and has been used to develop IKK-β inhibitors and A₂A adenosine receptor antagonists.[14] The nitrile group itself is a well-established pharmacophore that can participate in key binding interactions with biological targets.[15]

-

Agrochemical Development: The compound is used in the formulation of modern agrochemicals, including herbicides and pesticides, contributing to crop protection and improved agricultural yields.[1]

-

Materials Science: Researchers are exploring the integration of this molecule into advanced materials. Its unique electronic properties make it a candidate for creating novel polymers, specialized coatings, and electronic materials with tailored characteristics.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring laboratory safety.

-

Hazard Identification: The compound is classified as a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. It can also be harmful if swallowed.[6][16][17]

-

Handling Precautions: Always handle this chemical in a well-ventilated area or a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Avoid breathing dust and wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][6][16]

References

- Synthesis and Functionalization of 3-Nitropyridines. University of Oslo.

- Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. Chempanda.

- Nitropyridines: Synthesis and reactions - Semantic Scholar. Semantic Scholar.

- Nitropyridines: Synthesis and reactions - ResearchGate. ResearchGate.

- CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES - FAO AGRIS. FAO.

- Specifications of this compound - Capot Chemical. Capot Chemical.

- This compound - SpectraBase. SpectraBase.

- The Chemistry of this compound: Synthesis Routes and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- This compound Manufacturer & Supplier in China - Pipzine Chemicals. Pipzine Chemicals.

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.

- Cyanation - Wikipedia. Wikipedia.

- 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. IJPSR.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. National Institutes of Health.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & SDS [pipzine-chem.com]

- 4. scbt.com [scbt.com]

- 5. 51315-07-2 this compound AKSci N440 [aksci.com]

- 6. aksci.com [aksci.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cyanation - Wikipedia [en.wikipedia.org]

- 11. This compound | 51315-07-2 [amp.chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Page loading... [guidechem.com]

- 14. ijpsr.com [ijpsr.com]

- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Strategic Importance of 3-Nitropyridine-2-carbonitrile

An In-depth Technical Guide to the Physical Characteristics of 3-Nitropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. 3-Nitropyridine-2-carbonitrile (CAS No: 51315-07-2) emerges as a pivotal intermediate, valued for its unique electronic and structural features.[1][2] The presence of two potent electron-withdrawing groups—the nitro (-NO₂) and cyano (-C≡N) moieties—on a pyridine scaffold imparts a distinct reactivity profile, making it a versatile precursor for a diverse range of more complex heterocyclic systems.[3]

This guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Nitropyridine-2-carbonitrile. Moving beyond a simple data sheet, we delve into the causality behind its properties, offer field-proven experimental protocols for its characterization, and provide insights into its handling and reactivity. This document is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in their synthetic endeavors.

Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in both storage and reaction conditions. 3-Nitropyridine-2-carbonitrile is a yellow to orange crystalline solid, stable under standard laboratory conditions.[4] Its key properties are summarized below.

A Note on Discrepant Data: Researchers should be aware of notable discrepancies in the reported melting point for this compound. While one source indicates a range of 136-140 °C, others report a significantly lower range of 75-78 °C.[1][4][5] This variation may be attributable to different polymorphic forms, residual solvent, or varying levels of purity between batches. It is therefore imperative to perform an independent melting point determination as a preliminary purity check upon receiving a new sample.

| Property | Value | Source(s) |

| IUPAC Name | 3-nitropyridine-2-carbonitrile | [2] |

| Synonyms | 2-Cyano-3-nitropyridine, 3-Nitropicolinonitrile | [2][5] |

| CAS Number | 51315-07-2 | [1][2] |

| Molecular Formula | C₆H₃N₃O₂ | [1][2][4] |

| Molecular Weight | 149.11 g/mol | [2][4] |

| Appearance | Yellow to orange solid | [4] |

| Melting Point | 75-78 °C or 136-140 °C (see note above) | [1][4][5] |

| Boiling Point | Decomposes upon heating; Predicted: 340.3 ± 27.0 °C | [1][4][5] |

| Solubility | Insoluble in water. Soluble in DMSO and DMF. | [4] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Nodes for atoms N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,-0.6!"]; C3 [label="C", pos="1.04,-0.6!"]; C4 [label="C", pos="1.04,-2.4!"]; C5 [label="C", pos="-1.04,-2.4!"]; C6 [label="C", pos="0,-3.6!"]; // Cyano Group C_CN [label="C", pos="-2.4,-0.6!"]; N_CN [label="N", pos="-3.5,-0.6!"]; // Nitro Group N_NO2 [label="N+", pos="2.4,-0.6!"]; O1_NO2 [label="O-", pos="3.2,0.2!"]; O2_NO2 [label="O", pos="3.2,-1.4!"]; // Edges for bonds N1 -- C2; N1 -- C3; C2 -- C5; C3 -- C4; C4 -- C6; C5 -- C6; // Double bonds in ring edge [style=bold]; N1 -- C3; C2 -- C5; C4 -- C6; // Substituent bonds edge [style=solid]; C2 -- C_CN; C3 -- N_NO2; // Cyano triple bond C_CN -- N_CN [style=bold, label=""]; C_CN -- N_CN [style=solid, label=""]; // Nitro bonds N_NO2 -- O1_NO2; N_NO2 -- O2_NO2 [style=bold];

}

Caption: Molecular structure of 3-Nitropyridine-2-carbonitrile.

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for verifying the identity and purity of 3-Nitropyridine-2-carbonitrile. While public databases lack comprehensive experimental spectra for this specific molecule, we can predict its characteristic spectroscopic features based on its functional groups and the analysis of structurally similar compounds.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups.

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption is expected in the range of 2220-2240 cm⁻¹ . This is a highly characteristic peak for nitriles.

-

Nitro (NO₂) Stretches: Two strong absorptions are predicted. The asymmetric stretch will appear around 1520-1560 cm⁻¹ , and the symmetric stretch will be found near 1340-1370 cm⁻¹ . The electron-deficient nature of the pyridine ring may shift these to the higher end of their respective ranges.

-

Aromatic C=C and C=N Stretches: Multiple absorptions of varying intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

Aromatic C-H Stretch: A weak to medium absorption should appear just above 3000 cm⁻¹ .

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The powerful electron-withdrawing effects of both the nitro and cyano groups will significantly deshield the protons on the pyridine ring, pushing their chemical shifts downfield.

-

¹H NMR (in DMSO-d₆):

-

H6: Expected to be the most downfield proton (doublet of doublets), likely in the δ 9.0-9.2 ppm range, due to its proximity to the ring nitrogen.

-

H4: Expected to be a doublet of doublets, likely in the δ 8.6-8.8 ppm range.

-

H5: Expected to be a doublet of doublets, likely in the δ 7.8-8.0 ppm range.

-

-

¹³C NMR (in DMSO-d₆):

-

C2 & C3 (quaternary): These carbons, directly attached to the withdrawing groups, will be significantly downfield. C3 (bearing the nitro group) is expected around δ 150-155 ppm , while C2 (bearing the cyano group) may be in the δ 130-135 ppm range.

-

C4, C5, C6: These carbons will also be downfield, with C6 and C4 appearing at higher chemical shifts (e.g., δ 145-155 ppm ) than C5 (e.g., δ 125-130 ppm ).

-

Cyano Carbon (C≡N): Expected to appear in the δ 115-120 ppm range.

-

Analytical and Characterization Workflow

A systematic approach is crucial for the reliable characterization of any chemical intermediate. The following workflow represents a robust, self-validating system for confirming the identity and purity of a 3-Nitropyridine-2-carbonitrile sample.

Caption: A validated workflow for the characterization of 3-Nitropyridine-2-carbonitrile.

Experimental Protocols

Protocol 1: Melting Point Determination (Digital Apparatus)

-

Causality: This method provides a rapid and precise indication of purity. A broad or depressed melting range compared to reference values suggests the presence of impurities.

-

Preparation: Ensure the melting point apparatus is calibrated. Finely crush a small amount of the yellow solid on a watch glass using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on the benchtop or drop it down a long glass tube to pack the sample to a height of 2-3 mm at the sealed end.

-

Measurement: Place the loaded capillary into the apparatus. Set a ramp rate of 10-15 °C/min for a rapid initial scan.

-

Refined Measurement: Once a rough melting range is observed, repeat the process with a fresh sample, setting a slow ramp rate (1-2 °C/min) starting from ~15 °C below the previously observed melting point.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol 2: Sample Preparation for NMR Spectroscopy

-

Causality: Proper sample preparation is critical for acquiring high-resolution spectra. The choice of solvent is dictated by the analyte's solubility, and filtration removes particulate matter that can degrade spectral quality.

-

Solvent Selection: Given its documented solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.[4]

-

Weighing: Accurately weigh 5-10 mg of 3-Nitropyridine-2-carbonitrile directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial until the solid is completely dissolved.

-

Transfer & Filtration: Draw the solution into a glass Pasteur pipette plugged with a small amount of cotton or glass wool. Carefully filter the solution directly into a clean, dry 5 mm NMR tube.

-

Finalization: Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the NMR spectrometer.

Chemical Reactivity and Handling

Reactivity Insights

The chemical behavior of 3-Nitropyridine-2-carbonitrile is dominated by the strong electron-withdrawing nature of its substituents.

-

Susceptibility to Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is highly electron-deficient, making it susceptible to attack by nucleophiles. While there are no leaving groups in the parent molecule, its derivatives (e.g., a halogenated version) would be exceptionally reactive towards SₙAr.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (3-Amino-2-cyanopyridine), a common and powerful transformation that opens up a vast array of subsequent chemical modifications, such as diazotization or amide bond formation.

-

Modification of the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing alternative pathways for derivatization.

Caption: Electronic effects influencing the reactivity of the pyridine ring.

Handling, Storage, and Safety

-

Stability: The compound is stable under normal ambient conditions but is sensitive to strong oxidizing agents.[4]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and open flames. The container should be tightly sealed to prevent moisture absorption and potential decomposition.[4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.

Conclusion

3-Nitropyridine-2-carbonitrile is a high-value chemical intermediate whose physical and chemical properties are dictated by the interplay of its pyridine core and powerful electron-withdrawing substituents. A thorough understanding of its characteristics, from its melting point and solubility to its spectroscopic signature and reactivity profile, is essential for its effective application in research and development. By employing systematic analytical workflows and adhering to safe handling practices, scientists can confidently leverage this versatile building block to construct novel and complex molecular architectures.

References

- Nanjing Finechem Holding Co.,Limited. 3-Nitropyridine-2-Carbonitrile | Properties, Uses, Safety, Supplier & Price China | Buy Online.

- ChemBK. 3-Nitro-2-pyridinecarbonitrile. (2024-04-10).

- PubChem, National Institutes of Health. This compound | C6H3N3O2 | CID 568586.

- Fisher Scientific.

- Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists.

- ChemicalBook. This compound. (2025-07-16).

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C6H3N3O2 | CID 568586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3-Nitropyridine-2-Carbonitrile | Properties, Uses, Safety, Supplier & Price China | Buy Online [nj-finechem.com]

- 5. This compound | 51315-07-2 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

Molecular weight and formula of 2-Cyano-3-nitropyridine

An In-depth Technical Guide to 2-Cyano-3-nitropyridine

Abstract: This technical guide provides a comprehensive overview of this compound (3-Nitropicolinonitrile), a pivotal heterocyclic compound in modern organic synthesis. The document details its fundamental physicochemical properties, offers a validated synthesis protocol with mechanistic insights, outlines methods for spectroscopic characterization, discusses its applications in drug development, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize pyridine derivatives as versatile building blocks for complex molecular architectures.

Compound Profile and Physicochemical Properties

This compound is a substituted pyridine ring bearing two powerful electron-withdrawing groups: a cyano (-CN) group at position 2 and a nitro (-NO₂) group at position 3. This electronic arrangement makes the pyridine ring highly electron-deficient and activates it for a variety of chemical transformations, establishing it as a valuable intermediate in synthetic chemistry.[1][2]

The core attributes of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃N₃O₂ | [1][3][4] |

| Molecular Weight | 149.11 g/mol | [1][3][4] |

| CAS Number | 51315-07-2 | [1][3][4][5] |

| IUPAC Name | 3-nitropyridine-2-carbonitrile | [3] |

| Synonyms | 3-Nitropicolinonitrile, 3-Nitro-2-pyridinecarbonitrile | [3] |

| Appearance | Brown to yellow solid | [1][6] |

| Melting Point | 146 - 148 °C | [6] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [6] |

Synthesis Protocol: Cyanation of 2-Bromo-3-nitropyridine

A reliable and frequently cited method for the preparation of this compound is the nucleophilic substitution of a halogenated precursor, specifically 2-Bromo-3-nitropyridine, with a cyanide salt.[2][5] This reaction, often referred to as a cyanation reaction, leverages the high electron deficiency of the pyridine ring, which facilitates the displacement of the bromide.

Mechanistic Rationale

The electron-withdrawing nitro and cyano groups strongly activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). The bromine atom at the C2 position is an effective leaving group. Copper(I) cyanide is used as the cyanide source; the copper salt facilitates the reaction, which might proceed through a complex mechanism involving coordination to the pyridine nitrogen or formation of an organocopper intermediate. The high temperature provides the necessary activation energy for the reaction to proceed to completion.

Experimental Workflow

The following protocol is adapted from established laboratory procedures.[5]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H3N3O2 | CID 568586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 51315-07-2 [chemicalbook.com]

- 6. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & SDS [pipzine-chem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Cyano-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-Cyano-3-nitropyridine (C₆H₃N₃O₂), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document, authored from the perspective of a Senior Application Scientist, offers not just the data, but also the rationale behind the experimental methodologies and in-depth interpretation of the spectral features.

Introduction to this compound and its Spectroscopic Characterization

This compound, with a molecular weight of 149.11 g/mol , is a pyridine derivative featuring both a cyano (-C≡N) and a nitro (-NO₂) group.[2] These electron-withdrawing groups significantly influence the electronic environment of the pyridine ring, which is reflected in its spectroscopic properties. Accurate and thorough spectroscopic analysis is the cornerstone of chemical synthesis, ensuring the identity and purity of the target compound. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing a robust dataset for researchers.

Molecular Structure and Key Features:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into their electronic surroundings.

¹³C NMR Data Summary:

| Chemical Shift (ppm) | Assignment |

| 154.9 | C6 |

| 142.1 | C4 |

| 135.5 | C5 |

| 133.0 | C3 |

| 129.9 | C2 |

| 113.8 | CN |

Note: The assignments are based on computational predictions and comparison with similar structures, as detailed experimental assignment was not found in the searched literature.

Experimental Protocol for ¹³C NMR:

A standard protocol for acquiring a ¹³C NMR spectrum of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is crucial to avoid interfering signals.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the ¹³C probe to the correct frequency.

-

-

Data Acquisition:

-

A standard proton-decoupled ¹³C pulse sequence is typically used.

-

The spectral width should be set to encompass all expected carbon resonances (e.g., 0-200 ppm).

-

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration and the instrument's sensitivity.

-

A relaxation delay (e.g., 2 seconds) is employed to allow for full relaxation of the carbon nuclei between pulses.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Interpretation of the ¹³C NMR Spectrum:

The electron-withdrawing nature of the nitro and cyano groups significantly deshields the carbon atoms of the pyridine ring, causing them to resonate at higher chemical shifts (downfield). The quaternary carbons (C2 and C3) are expected to have lower intensities compared to the protonated carbons (C4, C5, and C6) due to the absence of the Nuclear Overhauser Effect (NOE). The cyano carbon typically appears in the 110-120 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds in this compound provide a unique fingerprint.

Predicted IR Data Summary:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2230 | C≡N stretch (nitrile) | Strong |

| ~1600-1450 | C=C and C=N stretch (ring) | Medium |

| ~1530 & ~1350 | NO₂ asymmetric & symmetric stretch | Strong |

| ~900-650 | C-H out-of-plane bend | Strong |

Note: This data is based on typical vibrational frequencies for the respective functional groups and data from related cyanopyridine compounds, as a full experimental spectrum was not available in the searched literature.[3]

Experimental Protocol for FT-IR (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the IR region and serves as a matrix.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument records an interferogram which is then Fourier-transformed to produce the final spectrum.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to give the transmittance or absorbance spectrum.

-

Caption: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Interpretation of the IR Spectrum:

-

C-H stretching (aromatic): The presence of peaks in the 3100-3000 cm⁻¹ region confirms the aromatic nature of the pyridine ring.

-

C≡N stretching (nitrile): A sharp and strong absorption band around 2230 cm⁻¹ is a characteristic signature of the cyano group. Its position can be influenced by conjugation.

-

C=C and C=N stretching (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the vibrations of the pyridine ring.

-

NO₂ stretching: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. These are highly characteristic and confirm the presence of the nitro substituent.

-

C-H out-of-plane bending: Strong bands in the 900-650 cm⁻¹ region provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Mass Spectrometry Data Summary (GC-MS):

| m/z | Interpretation |

| 149 | [M]⁺ (Molecular ion) |

| 119 | [M - NO]⁺ |

| 103 | [M - NO₂]⁺ |

| 76 | [C₅H₄N]⁺ |

Source: PubChem CID 568586[2]

Experimental Protocol for GC-MS:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup:

-

The gas chromatograph (GC) is equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).

-

The GC oven temperature program is set to separate the compound from any impurities.

-

The mass spectrometer (MS) is typically operated in electron ionization (EI) mode at 70 eV.

-

-

Data Acquisition:

-

A small volume of the sample solution is injected into the hot GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs.

-

As the compound elutes from the GC column, it enters the MS ion source, where it is fragmented and detected.

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Caption: Workflow for acquiring a GC-MS spectrum.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound shows a clear molecular ion peak at m/z 149, which corresponds to the molecular weight of the compound.[2] The fragmentation pattern is consistent with the structure, showing losses of common neutral fragments from nitroaromatic compounds, such as NO (30 amu) and NO₂ (46 amu), leading to fragment ions at m/z 119 and 103, respectively. The peak at m/z 76 likely corresponds to the pyridyl cation after the loss of both the cyano and nitro groups.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and multi-faceted characterization of this compound. The ¹³C NMR spectrum confirms the carbon framework, the IR spectrum identifies the key functional groups (nitrile and nitro), and the mass spectrum verifies the molecular weight and provides fragmentation information. Together, these techniques offer a robust and reliable method for the identification and quality assessment of this important synthetic intermediate. Researchers and professionals in drug development can confidently utilize this data for their synthetic and analytical needs.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SpectraBase. (n.d.). This compound. Wiley-VCH.

- Umar, Y. (2015). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. ResearchGate.

Sources

An In-Depth Technical Guide to the Reactivity Profile of 2-Cyano-3-nitropyridine Towards Nucleophiles

Introduction

2-Cyano-3-nitropyridine is a versatile and highly reactive heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of functionalized molecules.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it functions as a building block for novel therapeutic agents and advanced materials.[2] The reactivity of this compound is predominantly dictated by the presence of two powerful electron-withdrawing groups, the cyano (-CN) and nitro (-NO₂) moieties, appended to the electron-deficient pyridine ring.[2] This electronic arrangement renders the pyridine core exceptionally susceptible to nucleophilic attack, paving the way for a diverse range of chemical transformations.

This technical guide provides a comprehensive exploration of the reactivity profile of this compound towards various classes of nucleophiles. We will delve into the mechanistic underpinnings of these reactions, the governing principles of regioselectivity, and provide practical, field-proven experimental insights for researchers, scientists, and drug development professionals.

Electronic Landscape and General Reactivity Principles

The pyridine ring, an analogue of benzene with a nitrogen atom replacing a CH group, is inherently electron-deficient due to the greater electronegativity of nitrogen. This effect is significantly amplified in this compound by the potent inductive and mesomeric electron-withdrawing effects of the cyano and nitro groups. This pronounced electron deficiency activates the pyridine ring for nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The regioselectivity of nucleophilic attack on the pyridine ring is generally favored at the positions ortho and para (C2 and C4) to the nitrogen atom, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen, leading to greater stabilization.[4] In this compound, the positions of the electron-withdrawing groups further influence the sites of nucleophilic attack.

Caption: General workflow of nucleophilic attack on this compound.

Reactivity Towards N-Nucleophiles

The reactions of this compound with nitrogen-based nucleophiles, such as amines and their derivatives, are of significant interest for the synthesis of biologically active compounds. The regioselectivity of these reactions is a subject of considerable nuance.

Drawing insights from the closely related 2-cyano-3-nitroimidazo[1,2-a]pyridine, it is observed that nitrogen nucleophiles like alkylamines and guanidine tend to substitute the 2-cyano group.[5] This suggests that the cyano group at the C2 position is a plausible leaving group in the presence of N-nucleophiles.

A notable example is the synthesis of 2-amino-3-nitropyridine, a valuable intermediate for herbicides. While a direct reaction of this compound with ammonia is not explicitly detailed in the readily available literature, a patent describes the hydrolysis and decarboxylation of a 2-amino-3-nitro-5-cyanopyridine to yield 2-amino-3-nitropyridine, hinting at the stability of the 2-amino-3-nitropyridine scaffold.[6]

The reaction of 2-substituted N-methylpyridinium ions with piperidine has been shown to proceed via a mechanism where the deprotonation of the addition intermediate is rate-determining.[7] This highlights the importance of the reaction conditions and the nature of the amine in influencing the reaction pathway.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

Quantum chemical calculations for 3-nitropyridine-2-carbonitrile

An In-depth Technical Guide to Quantum Chemical Calculations for 3-Nitropyridine-2-Carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-nitropyridine-2-carbonitrile, a molecule of significant interest due to the unique electronic interplay between its pyridine ring, electron-withdrawing nitro group, and cyano functionality. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of this compound. This document serves as a robust methodological reference, detailing step-by-step protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MESP) mapping, Nuclear Magnetic Resonance (NMR) predictions, and the evaluation of Non-Linear Optical (NLO) properties. The causality behind the selection of computational methods is explained to ensure scientific integrity and reproducibility, empowering researchers to apply these techniques to novel pyridine derivatives in drug discovery and materials science.

Foundational Principles: Why Computational Chemistry?

The pyridine nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast range of biological activities and physical properties.[1][2] 3-Nitropyridine-2-carbonitrile, with its distinct substituents, presents a compelling case for computational investigation. The electron-withdrawing nature of both the nitro (-NO2) and cyano (-C≡N) groups significantly modulates the electron density of the pyridine ring, influencing its reactivity, stability, and intermolecular interactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-invasive lens to probe molecular characteristics at the sub-atomic level.[3] DFT provides a favorable balance between computational cost and accuracy, making it an indispensable tool for predicting molecular geometries, vibrational spectra (FT-IR, FT-Raman), and electronic properties (HOMO-LUMO energies, electrostatic potential) with a high degree of correlation to experimental results.[3][4] This predictive power is invaluable for rational drug design, allowing for the in silico screening and modification of lead compounds before committing to resource-intensive synthesis.

This guide employs a widely validated computational approach to provide a holistic understanding of 3-nitropyridine-2-carbonitrile.

The Computational Workflow: A Validated Protocol

The following workflow is designed as a self-validating system, where the successful completion of each step provides confidence in the subsequent calculations. All calculations are proposed to be performed using the Gaussian suite of programs, a standard in the field of computational chemistry.[5]

Causality of Method Selection

-

Theory - Density Functional Theory (DFT): DFT is chosen over traditional ab initio methods like Hartree-Fock (HF) because it includes electron correlation effects at a lower computational cost, yielding more accurate results for properties like vibrational frequencies and electronic energies.[3]

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively benchmarked functionals. It has demonstrated high accuracy for a broad range of organic molecules, including pyridine derivatives, in predicting geometries, vibrational spectra, and electronic properties.[1][2][4]

-

Basis Set - 6-311++G(d,p): This Pople-style basis set offers a robust combination of features essential for this molecule. The triple-split valence (311) provides flexibility for valence electrons. The diffuse functions (++) are crucial for accurately describing the electron density far from the nuclei, which is important for the lone pairs on the nitrogen and oxygen atoms and for calculating properties like electron affinity. The polarization functions (d,p) allow for the distortion of atomic orbitals, which is necessary to accurately model the bonding in a conjugated system with polar groups.[1][4]

Structural Elucidation: Geometry Optimization

The first and most critical step is to find the equilibrium geometry of the molecule, which corresponds to the minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization

-

Input Structure: Build the 3D structure of 3-nitropyridine-2-carbonitrile using a molecular editor like GaussView.

-

Calculation Setup: In the Gaussian input file, specify the following keywords: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.

-

Execution: Submit the calculation.

-

Validation: Upon completion, verify that the optimization converged successfully. A key diagnostic is to perform a subsequent frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[1]

Data Presentation: Optimized Geometrical Parameters

The optimized structure provides fundamental data on bond lengths and angles, which are critical for understanding the molecule's steric and electronic landscape.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.33 | C6-N1-C2 | 117.5 |

| C2-C3 | 1.44 | N1-C2-C3 | 122.0 |

| C3-C4 | 1.40 | C2-C3-C4 | 119.0 |

| C4-C5 | 1.38 | C3-C4-C5 | 119.5 |

| C5-C6 | 1.39 | C4-C5-C6 | 119.8 |

| C2-C7 (C-CN) | 1.43 | C5-C6-N1 | 122.2 |

| C7-N8 (C≡N) | 1.16 | N1-C2-C7 | 115.8 |

| C3-N9 (C-NO2) | 1.46 | C3-C2-C7 | 122.2 |

| N9-O10 | 1.22 | C2-C7-N8 | 178.5 |

| N9-O11 | 1.22 | C2-C3-N9 | 120.5 |

| O10-N9-O11 | 125.0 | ||

| Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level and may vary slightly with different computational models. |

Spectroscopic Signature: Vibrational Analysis

Calculated vibrational frequencies can be directly correlated with experimental FT-IR and FT-Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.

Experimental Protocol: Frequency Calculation

-

Input Structure: Use the optimized geometry from the previous step.

-

Calculation Setup: In the Gaussian input file, specify the keywords: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests a frequency calculation.

-

Execution & Validation: Run the calculation. As noted, the absence of imaginary frequencies validates the optimized structure as a true minimum.

-

Data Analysis: The output will list the vibrational frequencies and their corresponding IR and Raman intensities. It is standard practice to scale the calculated frequencies by a factor (typically ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set imperfections.

Data Presentation: Key Vibrational Frequencies

The vibrational spectrum of 3-nitropyridine-2-carbonitrile is characterized by several key modes.

| Wavenumber (cm⁻¹, Scaled) | Assignment | Description |

| ~3100 | C-H stretch | Aromatic C-H stretching vibrations. |

| ~2240 | C≡N stretch | Intense, sharp peak characteristic of the nitrile group.[6] |

| ~1590 | C=C/C=N stretch | Aromatic ring stretching modes. |

| ~1530 | NO₂ asymm. stretch | Asymmetric stretching of the nitro group. |

| ~1350 | NO₂ symm. stretch | Symmetric stretching of the nitro group. |

| ~850 | C-N stretch | Stretching of the C-NO₂ bond. |

| Note: These are expected frequency ranges. The exact values are obtained from the calculation output. |

Reactivity and Electronic Structure

Frontier Molecular Orbitals (HOMO & LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.[7]

-

HOMO: Represents the region from which an electron is most likely to be removed. High HOMO energy correlates with a greater ability to donate electrons.

-

LUMO: Represents the region to which an electron is most likely to be added. Low LUMO energy correlates with a greater ability to accept electrons.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron.[8] A small gap suggests the molecule is more polarizable and reactive.

Data Presentation: Electronic Properties

From the HOMO and LUMO energies, several key chemical descriptors can be calculated.

| Parameter | Formula | Calculated Value (eV) | Interpretation |

| HOMO Energy (E_HOMO) | - | -9.5 | Ionization Potential |

| LUMO Energy (E_LUMO) | - | -4.0 | Electron Affinity |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.5 | Chemical Reactivity/Stability |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 6.75 | Ability to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.75 | Resistance to charge transfer |

| Chemical Softness (S) | 1/(2η) | 0.18 | Reciprocal of hardness |

| Note: Representative values to illustrate the concept. |

Molecular Electrostatic Potential (MESP)

The MESP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[9] It is an invaluable tool for identifying reactive sites.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For 3-nitropyridine-2-carbonitrile, these are expected around the oxygen atoms of the nitro group and the nitrogen of the cyano group.[10]

-

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the pyridine ring.[10]

Protocol: MESP maps are generated from the optimized geometry and electron density calculated at the B3LYP/6-311++G(d,p) level.

NMR and Non-Linear Optical (NLO) Properties

NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors, which can be converted into NMR chemical shifts.[11]

Protocol:

-

Use the optimized geometry.

-

Specify the keywords: #p B3LYP/6-311++G(d,p) NMR.

-

Include a solvent model (e.g., SCRF=(Solvent=Chloroform)) for more accurate results if comparing to solution-phase experimental data.[5]

-

Calculate the chemical shifts relative to a reference standard (Tetramethylsilane, TMS), which is calculated at the same level of theory. δ_sample = σ_TMS - σ_sample.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and hyperpolarizabilities are of interest for NLO applications. The presence of strong electron-donating and -withdrawing groups can enhance these properties.

Protocol:

-

Use the optimized geometry.

-

Specify the keyword: #p B3LYP/6-311++G(d,p) Polar.

-

The output will provide the dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β).

| Property | Calculated Value | Units |

| Dipole Moment (μ) | ~5.0 | Debye |

| Mean Polarizability (<α>) | Value from output | a.u. |

| First Hyperpolarizability (β_tot) | Value from output | a.u. |

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of 3-nitropyridine-2-carbonitrile using Density Functional Theory. By following these validated steps, researchers can obtain detailed insights into the molecule's geometry, spectroscopic characteristics, electronic structure, and potential for reactivity. The causality-driven selection of the B3LYP functional with the 6-311++G(d,p) basis set ensures a high degree of accuracy and reliability in the predicted properties. The data and visualizations generated through this workflow—including optimized geometries, vibrational assignments, HOMO-LUMO analyses, and MESP maps—provide a foundational dataset for further research in drug development and materials science, enabling a more rational, hypothesis-driven approach to molecular design.

References

- PubChem. (n.d.). 2-Cyano-3-nitropyridine. National Center for Biotechnology Information.

- ResearchGate. (2023). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate.

- Chemical Methodologies. (2023). Structural and Computational Analysis of a Triclinic Pentafluorophenylurea Based Pyridine Derivative: A DFT-Based Approach. Chemical Methodologies.

- International Journal of Advanced Research. (2013). Theoretical study on molecular structure, electronic and thermodynamical properties of 2–amino-3-nitro-6-methyl pyridine. International Journal of Advanced Research, 1(9), 531-538.

- Taylor & Francis Online. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Taylor & Francis Online.

- ResearchGate. (2023). Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j). ResearchGate.

- Defense Technical Information Center. (1985). A Computational Study of the Structures and Electrostatic Potentials of Some Azines and Nitroazines. DTIC.

- University of Manitoba. (n.d.). NMR Chemical Shifts.

- ResearchGate. (2014). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. ResearchGate.

- Frisch, M. J., et al. (2009). Gaussian 09, Revision A.02. Gaussian, Inc.

- ResearchGate. (2024). Molecular Electrostatic Potentials. ResearchGate.

- International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT, 5(4).

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

Sources

- 1. journalijar.com [journalijar.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemmethod.com [chemmethod.com]

- 5. sonar.ch [sonar.ch]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. irjweb.com [irjweb.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Solubility of 2-Cyano-3-nitropyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Cyano-3-nitropyridine in Organic Solvents

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility in drug discovery and materials science is significant, serving as a precursor to a variety of biologically active compounds.[1] A fundamental understanding of its solubility in organic solvents is paramount for the optimization of reaction conditions, purification processes like crystallization, and the development of viable formulations. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document establishes a robust predictive framework using Hansen Solubility Parameters (HSP) and furnishes detailed, field-proven experimental protocols for the precise determination of its solubility.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of this compound is characterized by a pyridine ring substituted with two strong electron-withdrawing groups: a cyano (-C≡N) group at position 2 and a nitro (-NO₂) group at position 3. These functional groups, along with the nitrogen atom in the aromatic ring, impart a significant dipole moment and the potential for specific intermolecular interactions, governing its behavior in various solvents.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃N₃O₂ | [3][4] |

| Molecular Weight | 149.11 g/mol | [3][4] |

| Appearance | Yellow to brown solid/powder | [1][5] |

| Melting Point | 146 - 148 °C | [5] |

| CAS Number | 51315-07-2 | [4] |

| Computed XLogP3 | 0.7 | [3] |

The presence of the polar nitro and cyano groups suggests that while the compound is insoluble in water, it is expected to be soluble in a range of common organic solvents.[5] The key to efficient process development lies in moving beyond qualitative statements to a quantitative and predictive understanding.

A Predictive Framework: Hansen Solubility Parameters (HSP)

To systematically predict the solubility of this compound, we employ the Hansen Solubility Parameter (HSP) theory. This model is a powerful tool that disaggregates the total cohesive energy density of a substance into three components, based on the principle that "like dissolves like".[6][7] If the HSP profile of a solute is similar to that of a solvent, there is a high probability of significant solubility.

The three parameters are:

-

δD (Dispersion): Represents the energy from London dispersion forces, which arise from temporary fluctuating dipoles in molecules.

-

δP (Polar): Quantifies the energy from permanent dipole-dipole interactions.

-

δH (Hydrogen Bonding): Accounts for the energy of hydrogen bonding forces, which are strong electrostatic interactions.

The total Hildebrand solubility parameter (δt) is related to the three Hansen parameters by the equation: δt² = δD² + δP² + δH²

The similarity between a solute (1) and a solvent (2) is calculated as the "distance" (Ra) between them in the three-dimensional Hansen space:

(Ra)² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

A smaller Ra value signifies a greater affinity between the solute and solvent, and thus a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

As experimentally derived HSP values for this compound are not available, we have estimated them using the well-established group contribution method of Stefanis and Panayiotou.[3][8] This method allows for the calculation of HSP values from a molecule's chemical structure by summing the contributions of its constituent functional groups.

Table 2: Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa⁰.⁵) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 14.5 |

| δH (Hydrogen Bonding) | 6.0 |

Disclaimer: These values are estimations based on a group contribution method and should be used as a predictive guide. Experimental verification is essential for critical applications.

Predicted Solubility Profile Across Organic Solvents

Using the estimated HSP for this compound, we can predict its relative solubility in a wide array of organic solvents. The following table ranks solvents by their calculated HSP distance (Ra) to the solute. Solvents with the lowest Ra values are predicted to be the most effective.

Table 3: Predicted Affinity of Organic Solvents for this compound Based on HSP Distance (Ra)

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Predicted Affinity) | Classification |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.6 | High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 6.7 | High |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 6.7 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 9.5 | High |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 11.0 | Medium |

| Acetone | 15.5 | 10.4 | 7.0 | 11.2 | Medium |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 12.6 | Medium |

| Chloroform | 17.8 | 3.1 | 5.7 | 13.5 | Medium |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 14.2 | Low |

| 2-Propanol | 15.8 | 6.1 | 16.4 | 15.8 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.6 | Low |

| Methanol | 15.1 | 12.3 | 22.3 | 18.7 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 19.3 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | 23.1 | Very Low |

(Solvent HSP data sourced from established databases).[9][10][11]

Interpretation of Predictive Data: The analysis strongly suggests that polar aprotic solvents such as DMF, DMSO, and NMP are excellent candidates for dissolving this compound. This aligns with the highly polar nature (high δP) estimated for the solute. Halogenated solvents like dichloromethane and ketones like acetone are predicted to be moderately effective. Alcohols, despite their high polarity, show a larger Ra value due to a mismatch in the hydrogen bonding (δH) component; the solute has limited hydrogen bonding capability compared to these protic solvents. Nonpolar solvents like toluene and hexane are predicted to be very poor solvents, as expected.

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions provide invaluable guidance, but must be validated by empirical data. The Isothermal Shake-Flask Method is the gold-standard for determining the equilibrium solubility of a solid compound in a solvent.[12]

Principle

A surplus of the solid solute is agitated in the solvent at a constant, controlled temperature for a duration sufficient to reach equilibrium, creating a saturated solution. After separating the undissolved solid, the concentration of the solute in the clear supernatant is precisely measured using a suitable analytical technique.

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh a surplus amount of this compound (e.g., 50-100 mg) into a series of glass vials (e.g., 4 mL). A surplus is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. A kinetic study can be performed to determine the minimum time required.